molecular formula C8H3ClF4O B064887 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde CAS No. 186517-29-3

3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

Cat. No. B064887
M. Wt: 226.55 g/mol
InChI Key: WTVMLHFHFBCCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzaldehydes, including derivatives that could be structurally related to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, often involves palladium-catalyzed C-H functionalization. A study by Chen and Sorensen (2018) demonstrated the direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups, which could be relevant to synthesizing similar compounds (Chen & Sorensen, 2018).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex and insightful. Reetz et al. (1986) investigated the structure and electronic nature of benzaldehyde/boron trifluoride adducts through X-ray crystallography, providing insights into how the structure of benzaldehyde derivatives might be analyzed and understood (Reetz et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of benzaldehyde compounds, such as fluorination or methylation, is significant for understanding their potential uses. The work by Banks et al. (2003) on the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from benzene and other aromatic substrates indicates the diverse reactivity of such compounds, which might apply to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde derivatives (Banks et al., 2003).

Scientific Research Applications

  • Magnetic Resonance Studies : A study by Schaefer et al. (1977) examined the high-resolution proton and fluorine magnetic resonance spectra of benzoyl fluoride derivatives, including compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. This research aids in understanding the molecular structures and interactions of these compounds (Schaefer, Marat, Chum, & Janzen, 1977).

  • Copolymerization with Styrene : Humanski et al. (2018) synthesized novel trisubstituted ethylenes, including derivatives of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, for copolymerization with styrene. This research contributes to the development of new materials with potential applications in various industries (Humanski et al., 2018).

  • Fluorination Techniques : Banks et al. (1990) investigated the 'Halex' fluorination of chlorinated benzaldehydes, including compounds structurally related to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. This research provides insights into chemical synthesis techniques for fluorinated organic compounds (Banks et al., 1990).

  • Anticancer Activity : Lawrence et al. (2003) synthesized fluorinated benzaldehydes, similar in structure to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, and investigated their use in the synthesis of anticancer compounds. This research is significant for the development of new therapeutic agents (Lawrence, Hepworth, Rennison, McGown, & Hadfield, 2003).

  • C-H Hydroxylation Studies : Chen et al. (2017) conducted research on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, which is relevant for understanding the chemical transformations of compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (Chen, Ozturk, & Sorensen, 2017).

  • Bioconversion Potential : Lauritsen and Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera Adusta with fluorinated substrates, including compounds structurally similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. This research has implications for biotechnological applications (Lauritsen & Lunding, 1998).

Safety And Hazards

The compound is classified as an irritant . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVMLHFHFBCCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353000
Record name 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

CAS RN

186517-29-3
Record name 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 3
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

Citations

For This Compound
2
Citations
HL Buckley - 2009 - open.library.ubc.ca
Platinum (II) complexes were used to achieve catalytic CF bond activation and cross-coupling of a series of polyfluoroarylimines. PtCl₂ (SMe₂) ₂ (21) was found to be active for …
Number of citations: 1 open.library.ubc.ca
D Sun - 2013 - open.library.ubc.ca
This thesis covers several synthetic approaches to the generation of highly functionalized aryl fluorides. PtCl₂ (SMe₂) ₂ and PtCl₂ (DMSO) ₂ have been applied to catalytic …
Number of citations: 3 open.library.ubc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.